Minnelide free acid
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Overview
Description
Minnelide free acid is a water-soluble prodrug of triptolide, a diterpenoid tri-epoxide compound isolated from the herb Tripterygium wilfordii . Triptolide has been recognized for its potent antitumor, anti-inflammatory, and immunosuppressive properties . This compound has shown promising potential in preclinical and clinical studies, particularly in the treatment of various cancers .
Scientific Research Applications
Minnelide free acid has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Explored for its use in the development of new pharmaceuticals and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Minnelide free acid is synthesized from triptolide through a series of chemical reactions. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Minnelide free acid undergoes various chemical reactions, including:
Oxidation: Minnelide can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Minnelide.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Minnelide with modified functional groups, which can exhibit different biological activities .
Mechanism of Action
Minnelide free acid exerts its effects through multiple mechanisms, including:
Inhibition of Heat Shock Protein 70 (HSP70): Minnelide targets HSP70, a protein involved in cancer cell survival and proliferation.
Induction of Apoptosis: Minnelide induces programmed cell death in cancer cells by activating apoptotic pathways.
Inhibition of Epithelial-Mesenchymal Transition (EMT): Minnelide suppresses EMT, a process associated with cancer metastasis.
Comparison with Similar Compounds
Triptolide Derivatives: Various derivatives of triptolide have been synthesized to improve its pharmacological properties.
Uniqueness of Minnelide: Minnelide stands out due to its water solubility, which enhances its bioavailability and reduces toxicity compared to triptolide. This makes Minnelide a more promising candidate for clinical applications.
Properties
CAS No. |
1254885-39-6 |
---|---|
Molecular Formula |
C21H27O10P |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl dihydrogen phosphate |
InChI |
InChI=1S/C21H27O10P/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25)/t12-,13-,14-,15-,17+,18-,19-,20+,21+/m0/s1 |
InChI Key |
QROUIGQWVUTWFM-RWBWCDHPSA-N |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)(O)O)O7)COC6=O)C |
SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Minnelide free acid; 14-O-Phosphonooxymethyltriptolide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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